molecular formula C13H16N4O B5582458 2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol CAS No. 146998-52-9

2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol

Cat. No.: B5582458
CAS No.: 146998-52-9
M. Wt: 244.29 g/mol
InChI Key: NNXKYWPOYTVUET-UHFFFAOYSA-N
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Description

2-[4-(Methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol is an organic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of a triazine ring substituted with a methylamino group, a propyl group, and a phenol group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-3-6-11-15-12(17-13(14-2)16-11)9-7-4-5-8-10(9)18/h4-5,7-8,18H,3,6H2,1-2H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXKYWPOYTVUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC(=N1)NC)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200079
Record name Phenol, 2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146998-52-9
Record name Phenol, 2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146998-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. . The reaction conditions are generally mild, and the yields can range from moderate to high.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alkoxides are employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted triazines, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(Methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of quorum sensing in bacteria, thereby reducing biofilm formation and virulence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylamino group, a propyl group, and a phenol group on the triazine ring makes it particularly versatile for various applications.

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